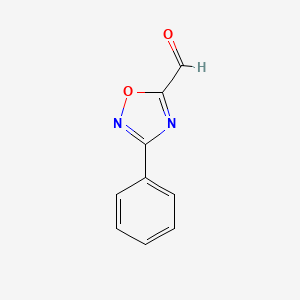

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Heterocyclic Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological activity. nih.govresearchgate.net This scaffold is a cornerstone in medicinal chemistry and drug discovery, largely because it serves as a bioisostere for amide and ester functional groups. researchgate.net This property allows chemists to replace amide or ester groups in a biologically active molecule with the 1,2,4-oxadiazole ring to improve metabolic stability, pharmacokinetic profiles, and potency.

The versatility of the 1,2,4-oxadiazole scaffold is demonstrated by its presence in compounds exhibiting an extensive range of pharmacological activities. nih.gov Its derivatives have been investigated for numerous therapeutic applications, highlighting the scaffold's importance as a "privileged structure" in drug design. nih.govresearchgate.net

| Activity Category | Examples |

|---|---|

| Antimicrobial | Antibacterial, Antifungal, Antiparasitic nih.govresearchgate.net |

| Anticancer | Exhibits potency against various cancer cell lines nih.gov |

| Anti-inflammatory | Demonstrates significant anti-inflammatory effects nih.gov |

| Neurological | Anticonvulsant, Antidepressant, Anti-Alzheimer nih.gov |

| Antiviral | Includes activity against viruses such as HIV ijpcsonline.com |

| Other | Analgesic, Anti-insomnia, Antiangiogenic nih.gov |

Beyond pharmaceuticals, the 1,2,4-oxadiazole core is also integral to the development of agrochemicals, such as pesticides, and has applications in materials science. researchgate.net The stability and rigid planar structure of the ring system are desirable properties for the design of functional materials.

Evolution of 1,2,4-Oxadiazole Chemistry: A Retrospective Analysis

The journey of the 1,2,4-oxadiazole ring began in 1884 when it was first synthesized by Tiemann and Krüger. nih.gov Initially referred to as "azoxime," the heterocycle remained a subject of niche academic interest for nearly eight decades. nih.gov

A significant resurgence of interest occurred in the 1960s when its unique photochemical rearrangement properties were discovered. nih.gov Researchers found that the 1,2,4-oxadiazole ring could be transformed into other heterocyclic systems, opening new avenues for synthetic chemistry. This period marked the beginning of a deeper exploration into its chemical reactivity and potential applications.

| Year/Period | Milestone |

|---|---|

| 1884 | First synthesis by Tiemann and Krüger nih.gov |

| 1960s | Discovery of photochemical rearrangement properties, sparking renewed interest nih.gov |

| Late 20th Century | Recognition as a valuable bioisostere in medicinal chemistry researchgate.net |

| 2000s-Present | Development of modern, efficient synthetic methods (e.g., one-pot and microwave-assisted reactions) and a rapid increase in publications related to its biological applications nih.gov |

Research Trajectories and Academic Objectives for 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde

While the 1,2,4-oxadiazole scaffold is broadly studied, specific research focused exclusively on this compound is less prominent in publicly available literature. However, its chemical structure allows for clear academic objectives and defines its primary research trajectory as a versatile synthetic intermediate.

The key to its utility lies in the aldehyde functional group at the 5-position of the oxadiazole ring. Aldehydes are highly reactive and serve as a gateway for a wide array of chemical transformations. This positions the compound as an ideal starting material or building block for creating a diverse library of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives with novel substituents at the 5-position.

Key Research Trajectories:

Synthesis of Novel Derivatives: The primary objective is to use the carbaldehyde as a synthon. Its aldehyde group can readily undergo reactions such as:

Reductive Amination: To produce various secondary and tertiary amines.

Wittig Reaction: To form alkenes, extending the carbon chain.

Condensation Reactions: To form Schiff bases (imines) or hydrazones.

Oxidation: To yield the corresponding 5-carboxylic acid derivative, which can then be converted into esters or amides.

Reduction: To form the 5-hydroxymethyl derivative.

Medicinal Chemistry Exploration: The academic goal behind synthesizing these new derivatives is to explore their potential as therapeutic agents. By attaching different chemical moieties to the 5-position, researchers can systematically investigate structure-activity relationships (SAR). Given the wide spectrum of biological activities associated with the 1,2,4-oxadiazole core, new derivatives synthesized from this compound would be prime candidates for screening in anticancer, antimicrobial, and anti-inflammatory assays. nih.gov

Development of Molecular Probes and Materials: The reactivity of the aldehyde allows for the conjugation of the 3-phenyl-1,2,4-oxadiazole core to other molecules, such as fluorescent dyes or polymers. This could lead to the development of new molecular probes for biological imaging or novel materials with specific electronic or photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILKDGOSWNDPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502908 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-75-1 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,4 Oxadiazole 5 Carbaldehydes

Established Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Nucleus

The construction of the 1,2,4-oxadiazole ring is a well-established field in heterocyclic chemistry, with two primary strategies dominating the landscape: the cyclization of amidoximes and 1,3-dipolar cycloaddition reactions.

Amidoxime (B1450833) Cyclization Reactions

The reaction of an amidoxime with a carboxylic acid derivative is a cornerstone for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. In the context of synthesizing the target compound, a benzamidoxime (B57231) would serve as the precursor for the 3-phenyl moiety.

A versatile and widely employed method involves the condensation of an amidoxime with various carboxylic acid derivatives. This reaction proceeds through an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. rjptonline.org

The choice of the carboxylic acid derivative can influence the reaction conditions and yields. Acid chlorides are highly reactive and readily acylate the amidoxime, often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. rjptonline.org Carboxylic acid anhydrides offer a similar level of reactivity. Esters, while generally less reactive than acid chlorides or anhydrides, can also be used, often requiring more forcing conditions or the use of catalysts.

A significant advancement in this area is the use of superbase media, such as NaOH/DMSO, which allows for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature, often with high yields. nih.gov Microwave irradiation has also been successfully applied to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, sometimes in the presence of catalysts like NH₄F/Al₂O₃ or K₂CO₃. nih.gov

Table 1: Examples of Amidoxime Cyclization with Carboxylic Acid Derivatives

| Amidoxime Precursor | Carboxylic Acid Derivative | Catalyst/Conditions | Product | Reference |

| Benzamidoxime | 4-Methoxybenzoyl chloride | Pyridine | 3-Phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole | rjptonline.org |

| Substituted Amidoximes | Ethyl chloroxalate | Pyridine, reflux | Ethyl 3-substituted-1,2,4-oxadiazole-5-carboxylate | rjptonline.org |

| Various Amidoximes | Various Carboxylic Acid Esters | NaOH/DMSO, room temperature | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

To streamline the synthetic process and improve efficiency, several one-pot protocols have been developed. These methods circumvent the need to isolate the O-acylamidoxime intermediate. As mentioned, the use of a superbase medium like MOH/DMSO (where M = Li, Na, K) has proven effective for the direct condensation of amidoximes with esters. nih.gov

Another notable one-pot approach employs the Vilsmeier reagent to activate carboxylic acids, facilitating both the O-acylation of the amidoxime and the subsequent cyclization. nih.gov This method offers good to excellent yields and a simple purification process. Furthermore, a simple base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride has been developed, where the aldehyde acts as both a substrate and an oxidant. rsc.org

1,3-Dipolar Cycloaddition Strategies

An alternative and powerful approach to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. This [3+2] cycloaddition is a highly efficient method for forming the five-membered heterocyclic ring.

In this strategy, a nitrile oxide, typically generated in situ from an aldoxime or hydroximoyl chloride, reacts with a nitrile to form the 1,2,4-oxadiazole. A challenge in this approach can be the dimerization of the nitrile oxide, which can compete with the desired cycloaddition reaction, particularly with unreactive nitriles. evitachem.com

Iron(III) nitrate (B79036) has been reported to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. This process involves the nitration of the alkyne to an α-nitroketone, which then dehydrates to a nitrile oxide for the subsequent cycloaddition. organic-chemistry.org

Targeted Synthesis of the Carbaldehyde Functionality at the 5-Position

The introduction of a carbaldehyde group at the 5-position of the 3-phenyl-1,2,4-oxadiazole (B2793662) ring requires a specific synthetic strategy. While direct formylation of the pre-formed oxadiazole ring can be challenging, a more common and reliable approach involves the use of a precursor that can be readily converted to the aldehyde functionality.

One plausible route involves the synthesis of a 5-substituted precursor such as a 5-hydroxymethyl or 5-carboxylic acid ester derivative of 3-phenyl-1,2,4-oxadiazole. For instance, the reaction of benzamidoxime with ethyl chlorooxoacetate can yield ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. rjptonline.org This ester can then be reduced to the corresponding 5-hydroxymethyl derivative, which can subsequently be oxidized to the target 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde using standard oxidizing agents.

Another potential pathway is the oxidation of a 5-methyl-3-phenyl-1,2,4-oxadiazole. The synthesis of this precursor can be achieved through the cyclization of benzamidoxime with acetic anhydride (B1165640) or acetyl chloride. The subsequent selective oxidation of the methyl group to a carbaldehyde would then yield the desired product.

A documented synthesis of ω-nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones suggests the existence of a 1,2,4-oxadiazole-5-carbaldehyde (B13152775) intermediate, which is then derivatized. This indicates that the formation of the 5-carbaldehyde is a feasible transformation.

Table 2: Potential Synthetic Routes to this compound

| Precursor | Key Transformation | Reagents | Intermediate/Product |

| Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | Reduction followed by Oxidation | 1. LiAlH₄ or DIBAL-H 2. PCC, DMP, or Swern oxidation | 5-(Hydroxymethyl)-3-phenyl-1,2,4-oxadiazole, then this compound |

| 5-Methyl-3-phenyl-1,2,4-oxadiazole | Selective Oxidation | SeO₂, MnO₂, or other mild oxidizing agents | This compound |

Specific Methodologies for 1,2,4-Oxadiazole-5-carbaldehyde Construction

While the Krohnke methodology is a well-established and powerful tool for the synthesis of highly substituted pyridines, its direct application to the synthesis of 1,2,4-oxadiazoles is not documented in mainstream chemical literature. The core of the Krohnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. In contrast, the most prevalent and reliable methods for constructing the 1,2,4-oxadiazole ring typically involve the cyclization of an amidoxime with a carboxylic acid derivative or a related carbonyl compound. researchgate.netnih.govrsc.org

The primary route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration. nih.govchemintech.ru For the synthesis of this compound, this would conceptually involve the reaction of benzamidoxime with a derivative of glyoxylic acid.

A general representation of this approach is depicted below:

Scheme 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Key methodologies for the construction of the 1,2,4-oxadiazole ring that could be adapted for the synthesis of the target aldehyde include:

Reaction of Amidoximes with Acyl Chlorides or Anhydrides: This is a traditional and widely used method where the amidoxime is acylated, and the resulting intermediate is cyclized. nih.gov

One-Pot Synthesis from Amidoximes and Carboxylic Acids: Modern variations often employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction in a single step. researchgate.net

Functional Group Interconversions for Aldehyde Generation

Often, the most practical synthetic route to this compound involves the initial synthesis of a more stable precursor, followed by a functional group interconversion to generate the aldehyde moiety. Common precursors include the corresponding alcohol, carboxylic acid, or ester.

Oxidation of a Primary Alcohol: The oxidation of (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol offers a direct route to the desired aldehyde. A variety of mild oxidizing agents can be employed to achieve this transformation without affecting the oxadiazole ring.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good | [Generic Oxidation] |

| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | High | [Generic Oxidation] |

| Manganese dioxide (MnO2) | Dichloromethane (DCM) | Room Temperature | Good | [Generic Oxidation] |

Reduction of a Carboxylic Ester: The partial reduction of a 5-alkoxycarbonyl-3-phenyl-1,2,4-oxadiazole, such as ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, is a highly effective method for aldehyde synthesis. nih.gov Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures, preventing over-reduction to the primary alcohol. chemintech.ruadichemistry.comresearchgate.netmasterorganicchemistry.com

A typical procedure involves the slow, dropwise addition of one equivalent of DIBAL-H to a solution of the ester in an anhydrous, non-polar solvent at low temperature, followed by an aqueous workup. rsc.org

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | DIBAL-H (1.05 eq) | Diethyl ether | -78 | Not specified |

| Generic Ester | DIBAL-H | Toluene or Hexane | -78 | High |

Novel and Emerging Synthetic Approaches for 1,2,4-Oxadiazole-5-carbaldehyde

Recent advancements in synthetic methodology have focused on improving the efficiency, sustainability, and scope of 1,2,4-oxadiazole synthesis. These include the development of novel oxidative cyclization reactions and the application of green chemistry principles.

Oxidative Cyclization Methodologies

Oxidative cyclization methods offer an alternative to traditional condensation reactions, often proceeding under milder conditions and with different substrate scopes. These reactions typically involve the formation of a key N-O bond through an oxidative process.

A prominent example is the oxidative cyclization of N-acylhydrazones. mdpi.com This approach involves the oxidation of a pre-formed N-acylhydrazone, which can be synthesized from an aldehyde and a hydrazide. While this method more commonly leads to 1,3,4-oxadiazoles, variations and related oxidative pathways can also access the 1,2,4-isomer. For instance, the reaction of amidoximes with aldehydes in the presence of an oxidizing agent can lead to 1,2,4-oxadiazoles. nih.gov

| Substrates | Oxidant | Catalyst | Solvent | Key Feature |

| Amidoxime and Aldehyde | Air (O2) | None (Base-mediated) | DMSO | One-pot synthesis without added oxidant. nih.gov |

| N-benzyl amidoximes | Anodic oxidation | - | - | Electrochemical synthesis via an iminoxy radical. jchemrev.com |

Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. Key areas of focus include the use of alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions, reduce energy consumption, and often improve yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. wisdomlib.orgnih.gov In the context of 1,2,4-oxadiazole synthesis, microwave irradiation can significantly reduce reaction times and improve yields for the classical cyclodehydration of O-acyl amidoximes. nih.govmdpi.com The rapid and efficient heating provided by microwaves can drive the reaction to completion in minutes, compared to hours required for conventional heating. nih.gov

| Reactants | Conditions | Time | Yield (%) | Reference |

| Amidoximes and Esters | NH4F/Al2O3, Solvent-free, MW | 2-5 min | 80-95 | nih.gov |

| Benzhydrazide and Acid Chloride | POCl3, MW | 10 min | High | semanticscholar.org |

| Isoniazid and Aromatic Aldehyde | DMF, 300W MW | 3 min | Good | wisdomlib.org |

The use of ultrasound in chemical synthesis, also known as sonochemistry, provides an alternative method for promoting reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields. rdd.edu.iq Ultrasound has been successfully applied to the synthesis of various heterocyclic systems, including 1,2,4-oxadiazoles. semanticscholar.org Sonication can facilitate the [3+2] cycloaddition reactions and other condensation processes leading to the oxadiazole ring, often at room temperature and with shorter reaction times.

| Reactants | Conditions | Time | Yield (%) | Reference |

| Isatin Schiff bases and N-hydroxycarbimidoyl chloride | Et3N, CHCl3, Ultrasound, RT | 25-40 min | 78-85 | semanticscholar.org |

| Hydrazides and Cyanogen bromide | KHCO3, Ethanol, Ultrasound | 15-30 min | 81-93 |

Solvent-Free and Catalyst-Free Transformations

The development of solvent-free and catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of 1,2,4-oxadiazoles, thermal cyclization of O-acylamidoximes represents a straightforward approach. However, traditional methods involving simple heating or melting of reactants, such as amidoximes and acyl chlorides, have been noted for significant drawbacks, including long reaction times and low yields. nih.gov

More refined solvent-free approaches utilize microwave irradiation to accelerate the reaction. One-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been achieved under solvent-free conditions using microwave heating. nih.gov For instance, the reaction between nitriles, hydroxylamine, and Meldrum's acid proceeds efficiently under these conditions. organic-chemistry.org Similarly, amidoximes can be reacted with acyl chlorides under solvent-free microwave irradiation to afford 1,2,4-oxadiazole derivatives in a rapid, high-yielding, one-pot process. researchgate.net These methods reduce waste and energy consumption compared to conventional heating.

| Reactants | Conditions | Yield | Reference |

| Amidoximes + Acyl Chlorides | Microwave, Solvent-Free | Good to Excellent | researchgate.net |

| Nitriles + Hydroxylamine + Meldrum's Acid | Microwave, Solvent-Free | Good to Excellent | organic-chemistry.org |

Continuous Flow and Microreactor Synthetic Strategies

Continuous flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and potential for automation. researchgate.netmtak.hu These technologies have been successfully applied to the multi-step synthesis of 1,2,4-oxadiazoles. mtak.huacs.org

A general method has been described for the synthesis of bis-substituted 1,2,4-oxadiazoles from arylnitriles and activated carbonyls in a single, continuous microreactor sequence. acs.org This approach incorporates three sequential microreactors and can produce the target compounds in approximately 30 minutes. acs.org Another high-throughput methodology integrates synthesis and purification platforms for creating libraries of 1,2,4-oxadiazoles. rsc.org This process involves a low-temperature peptide coupling of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization in a continuous flow reactor. rsc.org The fully integrated system accelerates the generation of chemical libraries, which is highly valuable in drug discovery. mtak.hursc.org

Key Features of Flow Synthesis for 1,2,4-Oxadiazoles:

Rapid Synthesis: Reaction times are often reduced from hours to minutes. acs.org

High-Temperature/Pressure Conditions: Forcing conditions can be achieved safely, enabling difficult transformations.

Automation: Fully automated systems allow for the creation of compound libraries with minimal manual intervention. mtak.hu

Integration: Synthesis, quenching, extraction, and purification can be combined into a single streamlined process.

Metal-Catalyzed and Organocatalytic Routes

Catalysis provides efficient and selective pathways to complex molecules under mild conditions. Both metal-based and organic catalysts have been employed in the synthesis of the 1,2,4-oxadiazole ring.

Metal-Catalyzed Routes: A variety of metal catalysts have been shown to promote the formation of 1,2,4-oxadiazoles. An efficient and mild synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles is catalyzed by a PTSA-ZnCl₂ system. organic-chemistry.org Iron(III) nitrate has been used to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This reaction proceeds through the nitration of the alkyne to an α-nitroketone, followed by dehydration to a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with a nitrile. organic-chemistry.org Additionally, gold(I) and scandium(III) triflate have been explored in synergistic catalysis for related heterocycle synthesis, demonstrating the utility of Lewis acidic metals. nih.gov

Organocatalytic Routes: Organocatalysis avoids the use of potentially toxic and expensive metals. Graphene oxide (GO) has been reported as an inexpensive, metal-free, and environmentally benign heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO exhibits dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent. The acidic functional groups on the GO surface facilitate the condensation of amidoximes and aldehydes, while its oxidative properties promote the subsequent dehydrogenation to the aromatic oxadiazole ring. nih.gov

While N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts, their application in synthesizing the 1,2,4-oxadiazole core is not as well-documented as for its 1,3,4-oxadiazole (B1194373) isomer. acs.orgacs.org However, NHC ligands that incorporate a 1,2,4-oxadiazole moiety have been synthesized and used to create gold(I) and silver(I) complexes for biological applications, highlighting the compatibility of the oxadiazole ring with NHC structures. nih.govdntb.gov.ua

| Catalyst System | Reactants | Product Type | Reference |

| PTSA-ZnCl₂ | Amidoximes + Nitriles | 3,5-Disubstituted-1,2,4-oxadiazoles | organic-chemistry.org |

| Iron(III) Nitrate | Alkynes + Nitriles | 3-Acyl-1,2,4-oxadiazoles | organic-chemistry.org |

| Graphene Oxide (GO) | Amidoximes + Aldehydes | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

Reactions of Amidoximes with α,β-Alkynic Aldehydes and Ketones

A novel synthesis of 1,2,4-oxadiazoles utilizes the reaction between amidoximes and α,β-alkynic aldehydes or ketones. chim.it This methodology is notable for its versatility and tolerance of various functional groups, including aryl, heteroaryl, and alkyl substituents. chim.it

The reaction proceeds via a Michael-like conjugate addition of the amidoxime to the α,β-unsaturated system, forming an intermediate. chim.it When this intermediate is treated with a base, it undergoes cyclization with the elimination of an enolate ion to yield the 3,5-disubstituted 1,2,4-oxadiazole ring. chim.it This transformation can be performed in a one-pot manner directly from the amidoxime and the α,β-alkynic aldehyde under basic conditions. chim.it

Tandem Reactions (e.g., Nitroalkenes with Arenes and Nitriles)

Tandem reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly building molecular complexity. A novel and general synthesis of 1,2,4-oxadiazole derivatives has been developed based on a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, trifluoromethanesulfonic acid (TfOH). nih.govresearchgate.net

This reaction proceeds with high yields (up to 96%) and is remarkably fast, often completing within 10 minutes. nih.govresearchgate.net The mechanism involves the protonation of the nitroalkene in the superacidic medium, which generates a cationic intermediate. This intermediate then undergoes consecutive nucleophilic attacks, first by the arene and then by the nitrile, to construct the 1,2,4-oxadiazole ring. nih.gov This method is tolerant of a variety of substituents on all three starting components, provided they are stable in the superacid. researchgate.net

| Nitroalkene | Arene | Nitrile | Yield | Reference |

| 1-Nitropropene | Benzene | Acetonitrile | 85% | researchgate.net |

| β-Nitrostyrene | Toluene | Acetonitrile | 96% | researchgate.net |

| β-Nitrostyrene | Benzene | Benzonitrile | 91% | researchgate.net |

| 3,3,3-Trichloro-1-nitropropene | Benzene | Acetonitrile | 70% | researchgate.net |

Mechanistic Investigations of 3 Phenyl 1,2,4 Oxadiazole 5 Carbaldehyde Reactions

Fundamental Reactivity Patterns of the 1,2,4-Oxadiazole (B8745197) Ring System

The reactivity of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is fundamentally dictated by the intrinsic electronic properties of the 1,2,4-oxadiazole core. This five-membered heterocyclic system, containing two nitrogen atoms and one oxygen atom, exhibits distinct reactivity patterns that influence both the ring itself and its substituents.

The 1,2,4-oxadiazole ring is characterized by a low degree of aromaticity compared to other five-membered heterocycles like pyrrole (B145914) or furan. researchgate.net This reduced aromatic character is a consequence of the presence of the highly electronegative oxygen atom and the two nitrogen atoms, which leads to an uneven distribution of electron density within the ring. The entire ring system functions as an electron-withdrawing group, a property that significantly impacts the reactivity of any attached functional groups. researchgate.net This electron deficiency is a key factor in the chemical behavior of the heterocycle, rendering it susceptible to certain types of chemical transformations while being resistant to others. The weak O-N bond and low aromaticity also contribute to the ring's tendency to undergo rearrangements into more stable heterocyclic structures under thermal or photochemical conditions. researchgate.netchim.it

Conversely, the ring is highly resistant to electrophilic substitution. When such reactions do occur, they typically involve the nitrogen atoms, which possess lone pairs of electrons. The N(4) position is generally the preferred site for reactions with external electrophiles, such as in protonation or metal complexation.

| Site | Type of Attack | Reactivity |

| C3 | Nucleophilic | Electrophilic site, susceptible to attack |

| C5 | Nucleophilic | Electrophilic site, susceptible to attack |

| N4 | Electrophilic | Nucleophilic site, preferred for protonation |

| Ring | Electrophilic | Generally resistant to attack |

Reaction Mechanisms Involving the Carbaldehyde Moiety of this compound

The carbaldehyde group at the C5 position is a primary center of reactivity. Its chemical behavior is strongly modulated by the electron-withdrawing 1,2,4-oxadiazole ring to which it is attached.

The 1,2,4-oxadiazole ring exerts a strong electron-withdrawing inductive effect on the C5-carbaldehyde group. This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon atom. libretexts.orgyoutube.com Consequently, the aldehyde is "activated" and becomes more susceptible to nucleophilic addition, which is the characteristic reaction of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated in a subsequent step to yield the final alcohol product. The enhanced electrophilicity of the carbonyl carbon in this compound facilitates these additions, allowing reactions to proceed under mild conditions.

The benzoin (B196080) condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes. organic-chemistry.orglscollege.ac.in While traditionally applied to aromatic aldehydes like benzaldehyde (B42025), the principles can be extended to heterocyclic aldehydes. The reaction requires a nucleophilic catalyst, such as cyanide or an N-heterocyclic carbene (NHC), which initiates a polarity reversal (umpolung) of the aldehyde's carbonyl carbon. organic-chemistry.orgwikipedia.org

The mechanistic pathway for a benzoin-type reaction involving this compound is proposed as follows:

Nucleophilic Attack: The catalyst (e.g., cyanide anion) attacks the electrophilic carbonyl carbon of the aldehyde, forming a cyanohydrin-like intermediate. lscollege.ac.in

Proton Transfer & Umpolung: A proton transfer occurs, generating a carbanion. This intermediate now possesses a nucleophilic carbon at the former carbonyl position—the key umpolung step. organic-chemistry.org

Dimerization: This nucleophilic carbanion attacks the carbonyl carbon of a second molecule of this compound. lscollege.ac.in

Catalyst Elimination: Subsequent proton transfer and elimination of the catalyst regenerates the carbonyl group and yields the final α-hydroxy ketone product, a benzoin-type adduct. wikipedia.org

It is noted that electron-deficient aromatic aldehydes can be sluggish in this reaction. beilstein-journals.org However, the highly activated nature of the carbaldehyde in this compound could potentially facilitate this transformation.

Hypervalent iodine reagents are versatile, mild, and selective oxidizing agents widely used in modern organic synthesis. nih.govfrontiersin.orgarkat-usa.org 2-Iodoxybenzoic acid (IBX) is a prominent member of this class, known for its ability to oxidize primary alcohols to aldehydes and, under specific conditions, aldehydes to carboxylic acids. orientjchem.orgfrontiersin.org

The oxidation of this compound to the corresponding carboxylic acid (3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid) can be achieved using IBX. The reaction is typically performed in a solvent like DMSO, where IBX is soluble. frontiersin.org The transformation generally proceeds cleanly, converting the aldehyde functional group without affecting the stable oxadiazole or phenyl rings. A key advantage of IBX is that it often accomplishes the oxidation of aldehydes to carbonyl compounds without significant over-oxidation to the carboxylic acid, unless specific conditions are employed. orientjchem.orgorganic-chemistry.org The mechanism for the oxidation of aldehydes by IBX is complex but is understood to involve a ligand exchange process on the iodine center.

| Reagent | Transformation | Product |

| Nucleophile (e.g., CN⁻, R⁻, H⁻) | Nucleophilic Addition | Alcohol |

| Second Aldehyde + Catalyst (e.g., CN⁻) | Benzoin-type Condensation | α-Hydroxy Ketone |

| IBX (2-Iodoxybenzoic acid) | Oxidation | Carboxylic Acid |

Cyclization Reactions with Monoterpenoids

While specific studies detailing the cyclization of this compound with monoterpenoids are not extensively documented, the reaction mechanism can be inferred from analogous acid-catalyzed reactions between various aldehydes and monoterpenoids. mdpi.comresearchgate.net These reactions are powerful methods for synthesizing complex chiral oxygen-containing heterocyclic compounds. researchgate.net

The general mechanism involves the acid-catalyzed reaction of an aldehyde with a monoterpenoid containing nucleophilic centers, such as hydroxyl groups or double bonds. researchgate.net For instance, the condensation of monoterpenoid alcohols like (−)-isopulegol or 8-hydroxy-6-hydroxymethyllimonene with aromatic or aliphatic aldehydes proceeds via complex cascade processes. mdpi.comresearchgate.net These reactions are often catalyzed by Lewis acids (e.g., BF₃·Et₂O) or heterogeneous catalysts like montmorillonite (B579905) clays. mdpi.comresearchgate.net

A plausible mechanistic pathway for the reaction of this compound with a monoterpenoid diol, such as an α-pinene-derived diol, would likely initiate with the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of the monoterpenoid. This is followed by a subsequent cyclization step involving the second hydroxyl group, leading to the formation of a new heterocyclic system fused with the monoterpenoid backbone. mdpi.com The process can be intricate, sometimes involving rearrangements of the monoterpenoid carbocation intermediates to form thermodynamically stable products. researchgate.net

| Monoterpenoid Reactant Type | Aldehyde Reactant | Catalyst | Primary Reaction Type | Resulting Scaffold |

|---|---|---|---|---|

| Monoterpenoid Diol (e.g., 8-hydroxy-6-hydroxymethyllimonene) | Aromatic/Heterocyclic Aldehydes | Lewis Acid (BF₃·Et₂O) or Clay (K10) | Acid-Catalyzed Condensation / Cascade Cyclization | Methanopyrano[4,3-b]pyran |

| Homoallylic Alcohol (e.g., (−)-Isopulegol) | Aromatic/Aliphatic Aldehydes | Acid-Activated Clays | Prins Cyclization | Octahydro-2H-chromen-4-ol |

Rearrangement Reactions of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is characterized by a relatively low level of aromaticity and a weak, easily cleavable O-N bond. chim.itresearchgate.net These features make the scaffold prone to a variety of rearrangement reactions, often resulting in the formation of more stable heterocyclic systems. chim.itresearchgate.net

The Boulton–Katritzky Rearrangement (BKR) is a well-documented thermal or base-catalyzed transformation of 1,2,4-oxadiazoles. chim.itosi.lv The mechanism is fundamentally an intramolecular nucleophilic substitution. chim.it It requires the presence of a three-atom side chain at the C(3) position of the oxadiazole ring, which contains a nucleophilic atom (Z) at its terminus (e.g., X-Y-Z). chim.it

The key mechanistic steps are:

Nucleophilic Attack : The terminal nucleophilic atom (Z) of the side chain attacks the electrophilic N(2) atom of the 1,2,4-oxadiazole ring. chim.it The electrophilicity of N(2) is enhanced by the adjacent, electron-withdrawing oxygen atom. chim.it

Ring Cleavage : This attack leads to the cleavage of the weak O(1)-N(2) bond, with the oxygen acting as a leaving group. chim.it

Ring Closure : A subsequent cyclization occurs to form a new, often more stable, five-membered heterocyclic ring. chim.it

The specific outcome of the BKR depends on the nature of the atoms in the side chain (X, Y, and Z). For example, 1,2,4-oxadiazoles with appropriate side chains can rearrange into isoxazolines, 1,2,3-triazoles, or 1,2,4-triazoles. chim.it An alternative pathway can occur if an additional electrophilic center is present on a side chain at C(3), where an external nucleophile (like hydrazine) can first form a hydrazone, which then undergoes the BKR. nih.gov

| Side-Chain Sequence at C(3) | Key Nucleophile (Z) | Reaction Conditions | Rearranged Product |

|---|---|---|---|

| N-N-C | Carbon | Thermal / Basic | 1,2,4-Triazole |

| C-C-O | Oxygen | Thermal / Basic | Isoxazoline |

| N-C-C | Carbon | Acid-catalyzed | Imidazole |

| C-N-N | Nitrogen | Thermal / Basic | 1,2,3-Triazole |

The Migration – Nucleophilic Attack – Cyclization (MNAC) mechanism is a distinct rearrangement pathway observed in certain 1,2,4-oxadiazole derivatives, notably 3-acylamino-1,2,4-oxadiazoles. chim.it This process typically occurs under basic conditions and results in the transformation of the 1,2,4-oxadiazole into a more stable 1,3,4-oxadiazole (B1194373) isomer. chim.it

The MNAC pathway is often discussed in conjunction with the BKR, and can occur in a cascade sequence where a BKR is followed by an MNAC rearrangement. The mechanism for the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles to 2-acylamino-1,3,4-oxadiazoles involves a series of steps including the formation of intermediates like diazirines and carbodiimides, followed by an intramolecular nucleophilic attack and cyclization to yield the final product. chim.it

The ANRORC mechanism is a common pathway for nucleophilic substitution on heterocyclic rings, including 1,2,4-oxadiazoles. researchgate.netosi.lv It is fundamentally different from direct aromatic substitution (SₙAr) as it involves a complete ring-opening and re-closure sequence.

The mechanistic steps are as follows:

Addition of Nucleophile : A nucleophile attacks one of the electrophilic carbon atoms of the oxadiazole ring, typically C(5) or C(3). chim.itnih.gov For example, bidentate nucleophiles like hydrazine (B178648) can attack the C(5)=N(4) double bond. nih.gov

Ring Opening : This addition disrupts the ring's aromaticity and leads to the cleavage of one of the ring bonds, usually the weak N-O bond, forming a linear intermediate. chim.it

Ring Closure : The intermediate, which now contains the original nucleophile, undergoes an intramolecular cyclization. The second nucleophilic site of the attacking reagent (in the case of bidentate nucleophiles) attacks an electrophilic site on the linear intermediate. nih.gov This closure forms a new heterocyclic ring, which may be different in structure from the original. nih.gov

This pathway has been observed in the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine, where the initial attack occurs at C(5), leading to ring opening and subsequent closure to form triazole derivatives. nih.gov

Hydrolytic Mechanisms of Oxadiazole Ring Systems

While the 1,2,4-oxadiazole ring is often used as a bioisostere for amide and ester groups due to its general metabolic stability, it is not entirely inert to hydrolysis under certain chemical or enzymatic conditions.

Enzymatic Hydrolysis: There is clear evidence of enzymatic hydrolysis of oxadiazole rings. A detailed mechanistic study on a series of 1,3,4-oxadiazole-based inhibitors targeting Histone Deacetylase 6 (HDAC6) revealed that the enzyme itself can catalyze the cleavage of the oxadiazole ring. acs.org The proposed mechanism involves:

Coordination : The oxadiazole ring chelates with the zinc atom present in the enzyme's active site.

Hydrolytic Attack : This coordination facilitates the nucleophilic attack of a water molecule on a C=N group of the ring, forming an unstable tetrahedral intermediate.

Ring Cleavage : The intermediate collapses, leading to the cleavage of the oxadiazole ring.

Second Hydrolysis : A second hydrolytic step follows, ultimately converting the parent oxadiazole into an acylhydrazide product, which remains bound in the active site. acs.org

This enzymatic transformation highlights a potential metabolic pathway for oxadiazole-containing compounds and demonstrates that these rings can be susceptible to cleavage by specific hydrolases. acs.org

Chemical Hydrolysis: The 1,2,4-oxadiazole ring can also undergo chemical hydrolysis, typically under acidic or basic conditions, although it is generally more resistant than esters. Acid-catalyzed hydrolysis is initiated by the protonation of one of the ring's nitrogen atoms. This enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack by water. This attack can lead to the formation of a tetrahedral intermediate, which subsequently collapses, causing the cleavage of the labile N-O bond and ring opening. rsc.org For instance, some 3,5-diamino-1,2,4-oxadiazoles have been observed to undergo ring cleavage in the presence of acid. rsc.org Similarly, under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion at an electrophilic carbon (C3 or C5) can initiate the ring-opening process.

| Hydrolysis Type | Catalyst / Reagent | Key Mechanistic Step | Typical Outcome |

|---|---|---|---|

| Enzymatic | Hydrolase Enzyme (e.g., HDAC6) | Coordination to active site metal ion (e.g., Zn²⁺) followed by H₂O attack | Ring opening to form acylhydrazide |

| Chemical (Acidic) | Acid (e.g., HCl) | Protonation of ring nitrogen, followed by H₂O attack | Ring cleavage |

| Chemical (Basic) | Base (e.g., NaOH) | Nucleophilic attack by OH⁻ on an electrophilic ring carbon | Ring opening |

Photochemical and Thermal Cleavage of Oxadiazole Systems (e.g., 1,2,4-Oxadiazole-4-oxides)

The stability and reactivity of the 1,2,4-oxadiazole ring in "this compound" are significantly influenced by photochemical and thermal conditions. The inherent strain and the weak N-O bond within the heterocyclic system make it susceptible to cleavage and rearrangement reactions. osi.lv The presence of a phenyl group at the C3 position and an electron-withdrawing carbaldehyde group at the C5 position are expected to modulate the electronic properties of the ring and influence the pathways of these cleavage reactions. researchgate.net

Photochemical Cleavage

Upon exposure to ultraviolet (UV) radiation, 1,2,4-oxadiazoles can undergo cleavage of the labile O-N bond, leading to the formation of reactive intermediates. clockss.org For 3,5-disubstituted 1,2,4-oxadiazoles, this photo-induced cleavage can generate open-chain intermediates with zwitterionic, bi-radical, or nitrene-like characteristics. The specific nature of the intermediate and the subsequent reaction products are dependent on the substituents on the oxadiazole ring and the reaction medium. clockss.org

In the case of "this compound," the phenyl group at C3 and the carbaldehyde group at C5 will influence the stability of the excited state and the resulting intermediates. The irradiation of substituted 1,2,4-oxadiazoles, such as 3,5-diphenyl-1,2,4-oxadiazole (B189376), in the presence of nucleophilic solvents like methanol, has been shown to yield open-chain products. rsc.org This occurs through the reaction of a photolytically generated intermediate with the solvent.

A common photochemical rearrangement for certain substituted 1,2,4-oxadiazoles is the photoisomerization to 1,3,4-oxadiazoles. rsc.org This transformation is believed to proceed through a 'ring contraction–ring expansion' mechanism. Another potential pathway is the internal cyclization–isomerization (ICI) route. nih.gov Theoretical studies on model 1,2,4-oxadiazole systems suggest that conical intersections play a crucial role in these photorearrangement processes. researchgate.net

The photochemical behavior of various 1,2,4-oxadiazole derivatives is summarized in the table below, illustrating the diversity of reaction pathways.

| Compound | Irradiation Conditions | Solvent | Major Product(s) | Proposed Pathway |

|---|---|---|---|---|

| 3-Amino-5-aryl-1,2,4-oxadiazoles | 254 nm | Methanol | 1,3,4-Oxadiazoles | Ring contraction–ring expansion rsc.org |

| 3,5-Diphenyl-1,2,4-oxadiazole | 254 nm | Methanol | Open-chain solvolysis products | Reaction of photolytic intermediate with solvent rsc.org |

| 3-Benzoylamino-5-methyl-1,2,4-oxadiazole | 254 nm | Methanol | Quinazolin-4-one system | 6π electrocyclic closure from triplet state rsc.org |

| 3-Acetylamino-5-phenyl-1,2,4-oxadiazole | 254 nm | Methanol | Open-chain products | Photolysis of O–N bond from singlet state rsc.org |

Thermal Cleavage

Thermal treatment of 1,2,4-oxadiazoles can also induce ring cleavage and rearrangement. 3,5-Diaryl-1,2,4-oxadiazoles are known for their relatively high thermal stability; for instance, 3,5-diphenyl-1,2,4-oxadiazole can be distilled at high temperatures, though prolonged heating leads to decomposition into products such as phenyl isocyanate and benzonitrile. umich.edu

A significant thermal rearrangement of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement. osi.lvresearchgate.net This reaction typically involves an intramolecular nucleophilic attack on the N(2) atom of the oxadiazole ring, facilitated by a suitable side chain at the C3 position, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. While "this compound" does not possess the typical side-chain required for a classic Boulton-Katritzky rearrangement, the principles of thermal lability of the O-N bond remain relevant. The kinetics of thermal rearrangements in related 3-(substituted phenyl)-1,2,4-oxadiazole derivatives have been studied, revealing both homolytic and heterolytic cleavage of the N-O bond depending on the nature of the substituents. researchgate.net

The table below presents findings from thermal studies on related 1,2,4-oxadiazole systems.

| Compound | Conditions | Major Product(s) | Reaction Type |

|---|---|---|---|

| 3,5-Diphenyl-1,2,4-oxadiazole | >296 °C, prolonged heating | Phenyl isocyanate, Benzonitrile | Thermal fragmentation umich.edu |

| (Z)-Phenylhydrazones of 3-benzoyl-5-X-1,2,4-oxadiazoles | Varies (acidic, basic, or uncatalyzed) | 1,2,3-Triazoles | Boulton-Katritzky Rearrangement nih.govresearchgate.net |

| 5-Substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles | Presence of acid or base | Spiropyrazoline salts | Boulton-Katritzky Rearrangement researchgate.netmdpi.com |

Cleavage of 1,2,4-Oxadiazole-4-oxides

1,2,4-Oxadiazole-4-oxides represent a related class of compounds that exhibit characteristic photochemical and thermal cleavage patterns. The fragility of the heterocyclic ring in these systems leads to cycloreversion, yielding nitriles and nitrosocarbonyl intermediates. This reactivity is a key feature of their chemistry.

Photochemical cleavage of 1,2,4-oxadiazole-4-oxides can be achieved with high efficiency at or below room temperature. This provides a mild method for the generation of nitrosocarbonyl species, which can be subsequently trapped by dienes and enes to form a variety of synthetically useful adducts.

Thermally, 1,2,4-oxadiazole-4-oxides also undergo cycloreversion to produce nitrosocarbonyl intermediates, although this often requires higher temperatures (100-150 °C). These conditions can be limiting, for example, when using low-boiling trapping agents.

Computational and Theoretical Chemistry of 3 Phenyl 1,2,4 Oxadiazole 5 Carbaldehyde

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in elucidating the electronic structure, reactivity, and stability of molecules. These computational methods provide insights into molecular properties that can be difficult or impossible to obtain through experimental means alone. For 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde, such studies would reveal the interplay between its phenyl ring, the oxadiazole core, and the carbaldehyde functional group, which collectively determine its chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including heterocyclic compounds like oxadiazoles. semanticscholar.orgorientjchem.org DFT calculations are used to determine various molecular properties by approximating the electron density of the system.

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. chemintech.ru For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the conformation arising from the rotation around the single bond connecting the phenyl group to the oxadiazole ring. Computational analysis would reveal the most stable conformation (i.e., the dihedral angle between the two rings) and the energy barriers for rotation. It is generally expected that the most stable conformer would have the phenyl and oxadiazole rings in a near-coplanar arrangement to maximize π-conjugation, though steric hindrance could lead to a twisted conformation.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com These orbitals are crucial for understanding a molecule's electronic transitions and chemical reactivity.

HOMO: The highest energy orbital containing electrons, which acts as an electron donor.

LUMO: The lowest energy orbital devoid of electrons, which acts as an electron acceptor.

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species and to identify sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

On an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. ajchem-a.com For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the carbaldehyde group, indicating these are the primary sites for electrophilic attack. orientjchem.orgajchem-a.com

Positive Potential: Located on the hydrogen atoms, particularly the aldehyde hydrogen.

Neutral/Slightly Negative Potential: Distributed across the phenyl ring's π-system.

DFT calculations can be used to quantify a molecule's reactivity through various descriptors derived from HOMO and LUMO energies. These "conceptual DFT" parameters provide a quantitative framework for predicting chemical behavior. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Fukui Functions (f(r)): These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. nih.govresearchgate.net For this compound, the Fukui functions would likely pinpoint the carbaldehyde carbon as a primary site for nucleophilic attack and the heteroatoms as sites for electrophilic attack.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A molecule's electron-attracting power. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1/(2η) | The inverse of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | A global measure of a molecule's electrophilic nature. |

For molecules considered for applications in organic electronics (e.g., organic light-emitting diodes or solar cells), charge transport properties are critical. semanticscholar.orgnih.gov The intramolecular reorganization energy (λ) is a key parameter that quantifies the energy required for a molecule's geometry to adjust upon gaining (electron) or losing (hole) a charge. mdpi.com

A low reorganization energy is desirable for efficient charge transport, as it indicates that the molecule undergoes minimal structural change upon oxidation or reduction, thus facilitating faster charge hopping between adjacent molecules in a material. researchgate.netaps.org The reorganization energy can be calculated for both hole (λh) and electron (λe) transport. Given its conjugated π-system, this compound could be theoretically evaluated for its potential as a charge transport material by calculating these values. Studies on similar oxadiazole-based materials have shown them to be promising candidates for such applications. researchgate.net

Basis Set and Functional Selection in Computational Modeling

In the computational modeling of organic molecules like 1,2,4-oxadiazole (B8745197) derivatives, the selection of an appropriate basis set and density functional is a critical first step for accurate predictions. Commonly employed basis sets for such systems range from Pople-style basis sets, such as 6-31G(d,p), to more extensive ones like 6-311++G(d,p), which include diffuse and polarization functions to better describe electron distribution. The choice of the functional, which approximates the exchange-correlation energy in DFT calculations, is equally important. Hybrid functionals, most notably B3LYP, are frequently utilized for their balance of accuracy and computational cost in studying the geometries and electronic properties of heterocyclic compounds. For more precise energy calculations or the study of non-covalent interactions, other functionals, including those from the M06 suite or dispersion-corrected functionals (e.g., B3LYP-D3), are often preferred. Without specific studies on this compound, recommendations for the optimal basis set and functional combination for this molecule would be based on best practices established from research on analogous compounds.

Consideration of Solvent Effects in Theoretical Calculations (e.g., PCM Model)

The influence of a solvent on the properties of a molecule can be significant, and theoretical calculations often need to account for these effects to provide realistic predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach is effective for calculating properties such as solvation energies and modeling solvent effects on molecular geometry and spectroscopic characteristics. For a polar molecule like this compound, the inclusion of a solvent model like PCM would be essential for accurately predicting its behavior in solution. The choice of solvent within the PCM framework would, of course, depend on the specific experimental conditions being modeled.

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of vibrational bands and visualize the corresponding normal modes. For the analysis of this compound, theoretical vibrational spectroscopy would be invaluable for identifying the characteristic stretching and bending modes of the oxadiazole ring, the phenyl group, and the carbaldehyde functional group. A comparison between the theoretically predicted spectrum and an experimental spectrum would facilitate a detailed understanding of the molecule's vibrational properties. However, no such specific theoretical or experimental spectroscopic studies for this compound are currently available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.

Dynamic Behavior and Conformational Fluctuations

MD simulations of this compound could reveal important information about its flexibility, particularly concerning the rotation of the phenyl and carbaldehyde groups relative to the central oxadiazole ring. Such simulations would help in identifying the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Adsorption Behavior Studies

The study of how a molecule adsorbs onto a surface is critical for applications in materials science and catalysis. MD simulations are well-suited for investigating the adsorption behavior of molecules like this compound on various substrates. These simulations could predict the preferred orientation of the molecule on a surface and calculate the adsorption energy, providing a molecular-level understanding of the surface-molecule interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

For studying chemical reactions or the properties of a molecule within a large and complex environment, such as a protein active site or a dense solvent system, QM/MM hybrid approaches are often the method of choice. In this methodology, the chemically active region (e.g., the 1,2,4-oxadiazole ring) is treated with a high-level quantum mechanics method, while the surrounding environment is described using a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of electronic effects in the region of interest while still accounting for the influence of the larger system. The application of QM/MM methods to this compound could, for example, be used to study its reactivity or its binding affinity to a biological target.

Derivatization and Synthetic Applications of 3 Phenyl 1,2,4 Oxadiazole 5 Carbaldehyde

Utilization as a Versatile Synthetic Intermediate

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde serves as a crucial building block in organic synthesis due to the reactive nature of its aldehyde group and the stability of the oxadiazole ring. This combination allows for its use in the creation of a wide array of more complex molecules, including novel heterocyclic systems and intricate molecular structures.

Formation of Novel Heterocyclic Scaffolds

The aldehyde functionality of this compound is a key feature that enables its use in the construction of new heterocyclic frameworks. Various synthetic strategies, such as multicomponent reactions, leverage this reactivity. For instance, a one-pot, three-component reaction involving N-isocyaniminotriphenylphosphorane, an aromatic aldehyde like this compound, and a carboxylic acid can lead to the formation of disubstituted 1,3,4-oxadiazole (B1194373) derivatives. This method provides a straightforward route to novel heterocyclic compounds.

The 1,2,4-oxadiazole (B8745197) ring itself is a significant pharmacophore, and its derivatives are explored for various biological activities. The synthesis of new derivatives often involves the cyclization of intermediate compounds, a process where the aldehyde group can play a crucial role in forming the initial bonds of a new ring system. nih.govnih.gov The versatility of the oxadiazole core allows for the strategic incorporation of various functional groups to modulate the biological properties of the resulting molecules. rsc.org

Construction of Complex Molecular Architectures (e.g., MBH adducts)

The aldehyde group in this compound is amenable to transformations that lead to the construction of complex molecular architectures. A notable example is its participation in the Morita-Baylis-Hillman (MBH) reaction. nih.gov This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine.

The resulting MBH adducts are highly functionalized molecules that can serve as versatile intermediates for the synthesis of a variety of complex structures, including other heterocyclic systems. mdpi.com These adducts possess multiple reactive sites, allowing for further chemical modifications and the building of intricate molecular frameworks. The ability to generate such complex structures from a relatively simple starting material highlights the synthetic utility of this compound.

Functionalization and Transformations at the Aldehyde Position

Reactions Involving the Carbonyl Group (e.g., Nucleophilic Additions, Condensations)

The carbonyl group of the aldehyde is electrophilic and readily undergoes nucleophilic addition reactions. This allows for the introduction of a variety of substituents at the 5-position of the oxadiazole ring.

Condensation reactions are also a common transformation for aldehydes. For example, the Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. This reaction, often catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. Such condensation reactions are fundamental in the synthesis of more complex molecules and can be part of multicomponent reaction sequences. masterorganicchemistry.com

Controlled Reductions and Oxidations of the Aldehyde Functionality

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-phenyl-1,2,4-oxadiazol-5-yl)methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can then be used in further synthetic steps, for example, as a nucleophile or after conversion to a leaving group.

Oxidation: The aldehyde can be oxidized to 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. This transformation can be carried out using common oxidizing agents like potassium permanganate (B83412) or Jones reagent. The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, and other acid derivatives, further expanding the synthetic possibilities.

Formation of Imines and Related Derivatives

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. mdpi.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Modifications and Substitutions on the Phenyl and Oxadiazole Rings

The structural framework of this compound allows for a wide range of chemical modifications. These can be broadly categorized into reactions targeting the phenyl moiety, the oxadiazole ring itself, or the substituents at the 3- and 5-positions, which are often introduced during the primary synthesis.

The phenyl group at the 3-position of the oxadiazole ring can be functionalized using established aromatic substitution methodologies. The nature and position of substituents on this phenyl ring are critical for modulating the electronic properties and biological interactions of the entire molecule. For instance, structure-activity relationship (SAR) studies on various 1,2,4-oxadiazole derivatives have shown that the introduction of electron-withdrawing groups and halogens on the phenyl ring can enhance anti-tubercular activity. nih.gov Similarly, in the development of anticancer agents, the presence of an electron-withdrawing group at the para position of the aromatic ring was found to be crucial for high biological activity. nih.gov

The synthesis of derivatives such as N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide demonstrates the incorporation of a substituted phenyl ring to serve as a lead compound for inhibitor discovery. nih.gov These examples underscore that the phenyl moiety is a key site for modification to optimize the compound's function through predictable synthetic strategies.

The 1,2,4-oxadiazole ring possesses distinct reactivity at its constituent atoms, allowing for regioselective derivatization. chim.it The carbon atoms of the ring exhibit electrophilic properties, while the nitrogen atoms can be nucleophilic. chim.it The C(5) position, in particular, is susceptible to attack by bidentate nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632), which can lead to a ring-opening intermediate. chim.it This reactivity allows for the transformation of the oxadiazole into other heterocyclic systems, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it

Furthermore, the 1,2,4-oxadiazole nucleus can undergo various thermal or photochemical rearrangements due to its relatively low aromaticity and the cleavable O-N bond. chim.it One of the most studied transformations is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution. chim.it More advanced methods, such as the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with 1-sulfonyl-1,2,3-triazoles, provide an effective and regioselective route to fully substituted 5-sulfonamidoimidazoles, highlighting the ring's utility as a synthetic intermediate. nih.gov

The introduction of a wide variety of substituents at the C(3) and C(5) positions is the most common strategy for creating diverse libraries of 1,2,4-oxadiazole derivatives. This is typically achieved during the synthesis of the oxadiazole ring itself. The two primary synthetic routes—the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles—offer regiochemical control over substituent placement. nih.govchim.it

In the amidoxime (B1450833) pathway, reaction with a carboxylic acid derivative (such as an acyl chloride, ester, or the acid itself) places the substituent from the amidoxime at the C(3) position and the substituent from the acylating agent at the C(5) position. chim.itresearchgate.net Conversely, the [3+2] cycloaddition route results in the nitrile's substituent at C(5) and the nitrile oxide's substituent at C(3). chim.it These methods allow for the synthesis of a vast number of 3,5-disubstituted derivatives with varied aryl, alkyl, and functionalized moieties. researchgate.netnih.govresearchgate.net For example, research into multifunctional agents for Alzheimer's disease involved constructing novel 3,5-diaryl derivatives with phenyl, benzyl, or 4-trifluoromethylphenyl at the C(3) position and a pharmacophoric group at the C(5) position. nih.gov

| Synthetic Route | Starting Materials | Origin of C(3) Substituent (R¹) | Origin of C(5) Substituent (R²) | Reference |

|---|---|---|---|---|

| Amidoxime Acylation ([4+1]) | R¹-Amidoxime + R²-Carboxylic Acid Derivative | From Amidoxime | From Carboxylic Acid Derivative | chim.itresearchgate.net |

| 1,3-Dipolar Cycloaddition ([3+2]) | R¹-Nitrile Oxide + R²-Nitrile | From Nitrile Oxide | From Nitrile | nih.govchim.it |

| One-pot from Amidoximes and Esters | R¹-Amidoxime + R²-Carboxylic Acid Ester | From Amidoxime | From Ester | nih.gov |

| Reaction with gem-dibromomethylarenes | R²-Amidoxime + R¹-gem-dibromomethylarene | From gem-dibromomethylarene | From Amidoxime | mdpi.com |

Role as Bioisosteric Replacements in Chemical Design

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties is known as bioisosteric replacement. This technique is used to enhance a molecule's potency, selectivity, or pharmacokinetic profile. The 1,2,4-oxadiazole ring is a prominent and widely used bioisostere. nih.govresearchgate.net

The 1,2,4-oxadiazole ring is recognized as a classical bioisostere for both ester and amide functionalities. chim.itnih.govresearchgate.netnih.gov A primary advantage of this replacement is the enhanced metabolic stability of the resulting compound. cambridgemedchemconsulting.com Esters are susceptible to hydrolysis by esterase enzymes in the body, leading to rapid metabolism and clearance. The 1,2,4-oxadiazole ring is resistant to such enzymatic cleavage, which can prolong the compound's duration of action. researchgate.net

Furthermore, the oxadiazole ring can effectively mimic the hydrogen bonding capabilities of esters and amides, which is often critical for a drug's interaction with its biological target. nih.govresearchgate.net The nitrogen atoms in the ring act as hydrogen bond acceptors, preserving key binding interactions. cambridgemedchemconsulting.com This allows the oxadiazole to maintain or even improve biological activity while overcoming the pharmacokinetic liabilities of the original functional group. researchgate.net Additionally, certain derivatives like 5-oxo-1,2,4-oxadiazoles have been employed as bioisosteres for carboxylic acids, offering an alternative with different acidity and permeability profiles. drughunter.com

| Property | Ester / Amide Group | 1,2,4-Oxadiazole Ring | Reference |

|---|---|---|---|

| Metabolic Stability | Prone to enzymatic hydrolysis | Resistant to hydrolysis | researchgate.netcambridgemedchemconsulting.com |

| Hydrogen Bonding | Carbonyl oxygen is an H-bond acceptor | Ring nitrogens are H-bond acceptors | nih.govresearchgate.net |

| Geometry | Planar | Planar aromatic linker | chim.it |

| Role in Design | Common functional groups | Used to improve pharmacokinetics and maintain activity | researchgate.netnih.gov |

Applications in Precursor Synthesis for Advanced Materials Research

While renowned for its applications in medicinal chemistry, the 1,2,4-oxadiazole core is also a valuable building block in materials science. Heterocyclic compounds, particularly those that are electron-deficient, are of great interest for creating advanced materials with unique electronic and optical properties. researchgate.net

The 1,2,4-oxadiazole ring imparts several desirable characteristics to a material, including high thermal stability, strong fluorescence, and high electron affinity. researchgate.net These properties make oxadiazole-containing compounds ideal candidates for various optoelectronic applications, such as in Organic Light-Emitting Diodes (OLEDs), where they can function as electron-transporting or emissive materials. researchgate.net

In this context, this compound is a particularly useful precursor. The aldehyde group at the C(5) position serves as a versatile reactive handle. It can readily participate in a variety of condensation reactions (e.g., Knoevenagel condensation, Wittig reaction, or Schiff base formation) to extend the conjugated system of the molecule. This allows for the synthesis of larger, well-defined molecular structures, oligomers, or polymers. By incorporating the thermally stable and electron-accepting 1,2,4-oxadiazole unit into these larger systems, researchers can develop novel liquid crystals, fluorescent probes, and materials for organic electronics. researchgate.net

Future Research Directions and Open Challenges in 3 Phenyl 1,2,4 Oxadiazole 5 Carbaldehyde Chemistry

Development of Highly Stereoselective Synthetic Methodologies for Oxadiazole-5-carbaldehydes

A significant challenge in the derivatization of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde is the control of stereochemistry in reactions involving the aldehyde group. The development of methodologies that can generate chiral centers with high enantioselectivity is a critical area for future research.

One of the most promising avenues is the application of organocatalysis, particularly using N-heterocyclic carbenes (NHCs). Chiral NHCs have been shown to catalyze a variety of asymmetric transformations on α,β-unsaturated aldehydes, generating chiral ester enolate equivalents that can participate in highly enantioselective reactions. pnas.org Future work could focus on applying this strategy to the carbaldehyde group of the title compound, enabling reactions such as asymmetric Michael additions, Diels-Alder reactions, and benzoin (B196080) condensations. pnas.orgacs.org This would allow for the synthesis of a wide array of chiral derivatives with potential biological activities.

Further research should also explore the use of other catalytic systems, including chiral Lewis acids and enzymes, to control the facial selectivity of nucleophilic additions to the aldehyde. diva-portal.org Establishing robust and predictable stereoselective methods will be paramount for synthesizing enantiomerically pure compounds for pharmacological evaluation.

| Catalytic Approach | Potential Stereoselective Reaction | Target Chiral Moiety |

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric Michael Addition | γ-Butyrolactones, Pyrrolidones |

| Chiral Lewis Acids | Asymmetric Aldol Reaction | β-Hydroxy carbonyls |

| Biocatalysis (e.g., using alcohol dehydrogenases) | Asymmetric Reduction | Chiral secondary alcohols |

| Chiral Phase-Transfer Catalysis | Asymmetric Alkylation | α-Chiral aldehydes |

Advanced Mechanistic Elucidation of Complex Rearrangements and Transformations

The 1,2,4-oxadiazole (B8745197) ring is known for its susceptibility to various thermal and photochemical rearrangements due to its relatively low aromaticity and the weak O-N bond. chim.itosi.lvresearchgate.net Key transformations include the Boulton–Katritzky Rearrangement (BKR), Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC), and photochemical isomerizations. chim.itosi.lv While these rearrangements are known for the general 1,2,4-oxadiazole class, the specific influence of the 3-phenyl and 5-carbaldehyde substituents on the reaction pathways, kinetics, and product distributions remains poorly understood.

Future research must employ a combination of advanced experimental techniques (such as in-situ spectroscopy and kinetic studies) and high-level computational modeling. researchgate.net Theoretical methods like CAS (Complete Active Space) and MP2-CAS can be used to investigate reaction mechanisms, map potential energy surfaces, and identify transition states and conical intersections that govern photochemical processes. researchgate.net A detailed mechanistic understanding will enable chemists to either suppress these rearrangements to maintain the integrity of the oxadiazole core or strategically exploit them to synthesize novel, more complex heterocyclic systems. mdpi.comresearchgate.net For instance, the BKR of a derivative of this compound could be a pathway to functionalized triazoles or imidazoles. chim.it